An In-depth Technical Guide to the Chemical Properties and Structure of 2-(4-Fluorophenyl)oxazole
An In-depth Technical Guide to the Chemical Properties and Structure of 2-(4-Fluorophenyl)oxazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known chemical properties and structural features of 2-(4-Fluorophenyl)oxazole. Due to the limited availability of direct experimental data for this specific compound, this guide leverages predictive models and comparative analysis with structurally related molecules to offer valuable insights for research and development applications.
Core Chemical Properties
Quantitative data for 2-(4-Fluorophenyl)oxazole is summarized in the table below. It is important to note that while some fundamental properties are confirmed, others are based on computational predictions and should be verified experimentally.
| Property | Value | Source |
| Molecular Formula | C₉H₆FNO | |
| Molecular Weight | 163.15 g/mol | |
| Physical Form | Solid | Sigma-Aldrich |
| Melting Point | Not available | |
| Boiling Point (Predicted) | 242.0 ± 42.0 °C | --INVALID-LINK-- |
| Density (Predicted) | 1.209 ± 0.06 g/cm³ | --INVALID-LINK-- |
| pKa (Predicted) | 0.57 ± 0.10 | --INVALID-LINK-- |
| Solubility | Not available | |
| CAS Number | 885268-39-3 |
Chemical Structure and Conformation
The structure of 2-(4-Fluorophenyl)oxazole consists of a central oxazole ring substituted at the 2-position with a 4-fluorophenyl group.
Key Structural Identifiers:
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SMILES: C1=CC(=CC=C1C2=NC=CO2)F
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InChI: InChI=1S/C9H6FNO/c10-8-3-1-7(2-4-8)9-11-5-6-12-9/h1-6H
While a crystal structure for 2-(4-Fluorophenyl)oxazole is not publicly available, analysis of related compounds such as 2-(4-fluorophenyl)-1,3,4-oxadiazole and 4-[4-(4-Fluorophenyl)-1,2-oxazol-5-yl]pyridine provides insights into its likely conformation. The molecule is expected to be largely planar, although some torsion between the phenyl and oxazole rings may occur. The fluorine atom, being electron-withdrawing, influences the electronic properties of the phenyl ring.
Spectroscopic Data Analysis (Inferred)
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¹H NMR: Aromatic protons of the fluorophenyl group would likely appear as multiplets in the range of 7.0-8.2 ppm. The protons on the oxazole ring would also resonate in the aromatic region, typically between 7.0 and 8.5 ppm.
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¹³C NMR: Aromatic carbons would be observed in the range of 110-165 ppm. The carbon atom attached to the fluorine will show a characteristic coupling. The carbons of the oxazole ring typically appear in the region of 120-160 ppm.
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FT-IR: Characteristic peaks would include C-H stretching of the aromatic rings (~3100-3000 cm⁻¹), C=C and C=N stretching vibrations within the aromatic and oxazole rings (1600-1400 cm⁻¹), and a strong C-F stretching band (around 1250-1000 cm⁻¹).
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Mass Spectrometry: The molecular ion peak [M]⁺ would be expected at m/z 163.15. Fragmentation would likely involve the loss of CO, HCN, and cleavage of the bond between the two rings.
Experimental Protocols: Synthesis of Substituted Oxazoles
While a specific, detailed protocol for the synthesis of 2-(4-Fluorophenyl)oxazole is not documented in the searched literature, general and robust methods for the synthesis of 2,4-disubstituted and 2,4,5-trisubstituted oxazoles are well-established. These can be adapted for the target molecule.
Robinson-Gabriel Synthesis
The Robinson-Gabriel synthesis involves the cyclodehydration of a 2-acylamino-ketone to form the oxazole ring. This is a versatile method for preparing various substituted oxazoles.
Conceptual Workflow:
Figure 1: Conceptual workflow of the Robinson-Gabriel oxazole synthesis.
General Protocol Outline:
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The starting 2-acylamino-ketone is dissolved in an appropriate solvent.
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A dehydrating agent (e.g., concentrated sulfuric acid, phosphorus oxychloride) is added.
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The reaction mixture is heated to facilitate cyclization and dehydration.
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Work-up and purification (e.g., extraction, chromatography) yield the desired oxazole.
Van Leusen Oxazole Synthesis
The Van Leusen reaction provides an alternative route to oxazoles from aldehydes using tosylmethyl isocyanide (TosMIC).
Conceptual Workflow:
Figure 2: Conceptual workflow of the Van Leusen oxazole synthesis.
General Protocol Outline:
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An aldehyde (in this case, 4-fluorobenzaldehyde would be the precursor) is reacted with tosylmethyl isocyanide (TosMIC) in the presence of a base (e.g., potassium carbonate).
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The reaction typically proceeds in a suitable solvent like methanol or aprotic polar solvents.
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The reaction mixture is stirred, often with heating, to drive the formation of the oxazole ring.
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Standard work-up and purification procedures are then employed to isolate the product.
Potential Biological Activity and Signaling Pathways
Direct studies on the biological activity and signaling pathway interactions of 2-(4-Fluorophenyl)oxazole are not available in the current literature. However, the broader class of oxazole-containing compounds is known to exhibit a wide range of pharmacological activities, including:
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Anticancer Properties: Many substituted oxazoles have demonstrated cytotoxic effects against various cancer cell lines.
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Anti-inflammatory Activity: Some oxazole derivatives have been investigated for their potential to modulate inflammatory pathways.
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Antimicrobial Effects: The oxazole scaffold is present in some compounds with antibacterial and antifungal properties.
The presence of the 4-fluorophenyl group is a common feature in many biologically active compounds, often enhancing binding affinity to target proteins. Therefore, it is plausible that 2-(4-Fluorophenyl)oxazole could exhibit interesting biological properties, and it represents a candidate for inclusion in screening libraries for drug discovery programs.
As no specific signaling pathways have been identified for this compound, a diagrammatic representation cannot be provided at this time. Further research is required to elucidate its biological targets and mechanisms of action.
Conclusion
2-(4-Fluorophenyl)oxazole is a heterocyclic compound with potential applications in medicinal chemistry and materials science. While comprehensive experimental data is currently limited, this guide provides a foundational understanding of its chemical properties and structure based on available predictions and comparative analysis of related molecules. The synthetic routes outlined offer established methodologies for its preparation, enabling further investigation into its physical, chemical, and biological characteristics. Future research should focus on obtaining direct experimental data to validate the predicted properties and to explore the potential pharmacological profile of this compound.
